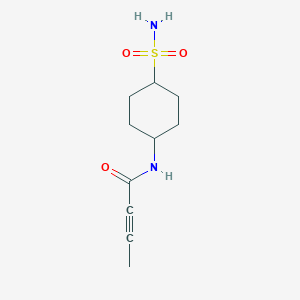
Dimethyl 4-formylphthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-formylphthalate is an organic compound with the molecular formula C11H10O4 It is a derivative of phthalic acid and is characterized by the presence of a formyl group (-CHO) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 4-formylphthalate can be synthesized from 4-methylphthalic acid through a three-step reaction process . The first step involves the oxidation of 4-methylphthalic acid to form 4-formylphthalic acid. This is followed by esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: Dimethyl 4-formylphthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Dimethyl 4-carboxyphthalate
Reduction: Dimethyl 4-hydroxymethylphthalate
Substitution: Dimethyl 4-aminophthalate, dimethyl 4-alkoxyphthalate
科学的研究の応用
Dimethyl 4-formylphthalate has a wide range of applications in scientific research, including:
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme-catalyzed reactions.
Medicine: It is utilized in the development of drug candidates and as a precursor for the synthesis of medicinal compounds.
作用機序
The mechanism of action of dimethyl 4-formylphthalate involves its reactivity with various nucleophiles and electrophiles. The formyl group (-CHO) is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The ester groups (-COOCH3) can also participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which activate the benzene ring towards electrophilic substitution .
類似化合物との比較
Dimethyl 4-formylphthalate can be compared with other similar compounds, such as:
Dimethyl phthalate: Lacks the formyl group and is primarily used as a plasticizer.
Dimethyl 4-methylphthalate: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
Dimethyl 4-carboxyphthalate: Contains a carboxylic acid group instead of a formyl group, making it more acidic and suitable for different types of reactions.
Uniqueness: this compound is unique due to the presence of both formyl and ester groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
dimethyl 4-formylbenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-15-10(13)8-4-3-7(6-12)5-9(8)11(14)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZHOHKBHKAEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2944072.png)
![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine](/img/structure/B2944076.png)


![7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2944082.png)
![N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2944084.png)

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)


![3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one](/img/structure/B2944092.png)
